(1-Isothiocyanatoethyl)benzene

Description

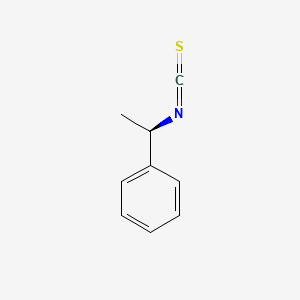

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947112 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-alpha-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SCNY1&R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-isothiocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Isothiocyanatoethyl)benzene: A Technical Guide for Researchers

An In-depth Examination of a Promising Bioactive Compound for Drug Discovery and Development

This technical guide provides a comprehensive overview of (1-Isothiocyanatoethyl)benzene, a member of the isothiocyanate class of compounds, for researchers, scientists, and professionals in drug development. This document consolidates key information on its chemical properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known as α-methylbenzyl isothiocyanate, is an aromatic isothiocyanate. Its chemical structure features a benzene ring attached to an ethyl group, which in turn is bonded to the isothiocyanate functional group (-N=C=S). This structure is closely related to phenethyl isothiocyanate (PEITC), a well-studied natural compound found in cruciferous vegetables, differing by the presence of a methyl group on the ethyl chain. This structural difference may influence its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1] |

| CAS Number | 32393-32-1 (racemic), 24277-44-9 (R-enantiomer), 24277-43-8 (S-enantiomer) | [2][3][4] |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | [4] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 55-56 °C at 2.5 mmHg | |

| Density | 1.045 g/mL at 20 °C | |

| Refractive Index | n20/D 1.513 | |

| Solubility | Soluble in organic solvents, limited solubility in water. | N/A |

Synthesis and Purification

This compound can be synthesized from its corresponding amine, 1-phenylethanamine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Experimental Protocol: Synthesis of (R)-1-Isothiocyanatoethylbenzene[5]

Materials:

-

(R)-1-Phenylethanamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or N-methylmorpholine (NMM)

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

-

Dichloromethane (DCM)

-

Hexane

-

Hydrochloric acid (1 N)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-1-phenylethanamine (1 equivalent) in dichloromethane, add triethylamine or N-methylmorpholine (3 equivalents) and carbon disulfide (3 equivalents).

-

Stir the reaction mixture at room temperature for 5 minutes to form the dithiocarbamate intermediate.

-

Add DMT/NMM/TsO⁻ (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture in a microwave reactor at 90°C for 3 minutes.

-

After cooling, dilute the reaction mixture with dichloromethane and wash with water, followed by 1 N HCl, and again with water.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Purification

The crude product can be purified by flash chromatography on silica gel using hexane as the eluent to yield pure (R)-1-isothiocyanatoethylbenzene as a colorless oil.[5]

Characterization Data for (R)-1-Isothiocyanatoethylbenzene[5]

-

¹H NMR (700 MHz, CDCl₃): δ = 7.41–7.38 (m, 2 H, CHₐᵣ), 7.34–7.32 (m, 3 H, CHₐᵣ), 4.92 (q, J = 6.8 Hz, 1 H, CHNCS), 1.68 (d, J = 6.8 Hz, 3 H, CH₃).

-

¹³C NMR (176 MHz, CDCl₃): δ = 140.3 (s, Cₐᵣ), 132.5 (s, NCS), 129.0 (s, 2 × CₐᵣH), 128.3 (s, CₐᵣH), 125.5 (s, 2 × CₐᵣH), 57.2 (s, CHNCS), 25.1 (s, CH₃).

-

Optical Rotation: [α]²⁵D −18.1 (c 1.0, CHCl₃).

Biological Activity and Mechanism of Action

While specific research on this compound is limited, the biological activities of the broader isothiocyanate class, particularly the closely related phenethyl isothiocyanate (PEITC), have been extensively studied. Isothiocyanates are known for their chemopreventive and therapeutic effects, primarily attributed to their ability to induce phase II detoxification enzymes, promote apoptosis, and inhibit cell proliferation in cancer cells.

Anticancer Activity

Isothiocyanates have demonstrated significant anticancer properties in various cancer models. They can inhibit the growth of tumor cells and induce apoptosis through multiple signaling pathways. The cytotoxic effects are often selective for cancer cells, with less toxicity observed in normal cells.

Table 2: In Vitro Cytotoxicity of Related Isothiocyanates

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Benzyl isothiocyanate | CLBL-1 (Canine B-cell lymphoma) | 3.63 ± 0.21 | 16 | [6] |

| Benzyl isothiocyanate | CLB70 (Canine B-cell leukemia) | 3.78 ± 0.21 | 16 | [6] |

| Phenethyl isothiocyanate | CaSki (Cervical cancer) | ~25 | 24 | [7] |

| Sulforaphane | OECM-1 (Oral cancer) | 5.7 | Not specified | [8] |

| Sulforaphene | HepG2 (Hepatocellular carcinoma) | 33.8 | 72 | [8] |

Note: Data for this compound is not currently available. The table presents data for structurally related isothiocyanates to provide a comparative context for potential potency.

Signaling Pathways

The anticancer effects of isothiocyanates are mediated through the modulation of several key signaling pathways.

-

Induction of Apoptosis: Isothiocyanates can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to cellular stress and activation of caspase cascades.[7][9] This process involves both intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells.

-

MAPK Pathway: Isothiocyanates have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and survival.[6]

-

Inhibition of Aldehyde Dehydrogenase (ALDH): Some isothiocyanates act as inhibitors of ALDH, an enzyme associated with cancer stem cells and drug resistance.[10]

References

- 1. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 2. α-Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 3. 24277-44-9|(R)-(1-Isothiocyanatoethyl)benzene|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]

- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ucp.pt [repositorio.ucp.pt]

- 10. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Properties of α-Methylbenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylbenzyl isothiocyanate is an organosulfur compound with recognized potential in chemoprevention. As a member of the isothiocyanate (ITC) class of molecules, it is of significant interest to the scientific community for its biological activities, including the induction of phase II detoxification enzymes. This technical guide provides a comprehensive overview of the fundamental properties of α-Methylbenzyl isothiocyanate, including its physicochemical characteristics, synthesis, spectral data, and biological activities. Detailed experimental protocols and diagrams of key signaling pathways are included to support further research and development.

Core Chemical and Physical Properties

α-Methylbenzyl isothiocyanate, also known as 1-phenylethyl isothiocyanate, is a chiral molecule existing as (R)-, (S)-, and racemic (DL)-α-Methylbenzyl isothiocyanate. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol | [1][2] |

| Appearance | Light yellow liquid | [1] |

| Density | ~1.06 g/cm³ | [2] |

| Boiling Point | 246.4 °C at 760 mmHg | [2] |

| Flash Point | 102.3 °C | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | 4 °C | [1] |

Stereoisomer-Specific Properties

| Isomer | CAS Number | Specific Rotation [α]D |

| (S)-(+)-α-Methylbenzyl isothiocyanate | 24277-43-8 | +28.14° (neat) |

| (R)-(-)-α-Methylbenzyl isothiocyanate | 24277-44-9 | -29.4° (neat) |

| (DL)-α-Methylbenzyl isothiocyanate | 32393-32-1 | Not applicable |

Synthesis of α-Methylbenzyl Isothiocyanate

The synthesis of α-Methylbenzyl isothiocyanate is typically achieved through the reaction of the corresponding primary amine, α-methylbenzylamine, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurization agent to yield the isothiocyanate.

Experimental Protocol: Synthesis of (DL)-α-Methylbenzyl Isothiocyanate

This protocol is a representative method adapted from general procedures for isothiocyanate synthesis.

Materials:

-

(DL)-α-Methylbenzylamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve (DL)-α-methylbenzylamine (1.0 eq) in a mixture of water and a polar organic solvent.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 3-12 hours, monitoring the formation of the dithiocarbamate intermediate by HPLC or TLC.

-

Once the formation of the intermediate is complete, cool the reaction mixture to 0-5 °C.

-

In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.

-

Slowly add the cyanuric chloride solution to the cooled reaction mixture dropwise, maintaining the temperature between 0-5 °C.

-

Stir the reaction for 1-2 hours at this temperature.

-

Upon completion, add brine to the reaction mixture and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude α-Methylbenzyl isothiocyanate by column chromatography on silica gel.

Spectral Data

Mass Spectrometry

The mass spectrum of D-α-Methylbenzyl isothiocyanate is available from the NIST WebBook. The fragmentation pattern is characteristic of isothiocyanates, with notable peaks corresponding to the molecular ion and fragments from the loss of the isothiocyanate group and cleavage of the benzyl ring.[3]

| m/z | Relative Intensity | Proposed Fragment |

| 163 | ~20% | [M]⁺ (Molecular Ion) |

| 105 | ~100% | [C₈H₉]⁺ |

| 77 | ~15% | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of an isothiocyanate is characterized by a strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically found in the range of 2100-2270 cm⁻¹.[4][5]

Characteristic IR Absorptions for α-Methylbenzyl Isothiocyanate:

-

-N=C=S Asymmetric Stretch: ~2100-2270 cm⁻¹ (strong, broad)

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H Stretch: ~2850-3000 cm⁻¹

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Shifts (CDCl₃):

-

Phenyl protons: δ 7.2-7.4 ppm (m, 5H)

-

CH proton: δ 4.8-5.0 ppm (q, 1H)

-

CH₃ protons: δ 1.6-1.8 ppm (d, 3H)

Predicted ¹³C NMR Shifts (CDCl₃):

-

Isothiocyanate carbon (-N=C=S): δ ~130-140 ppm (often a broad, weak signal)[6]

-

Aromatic carbons: δ ~125-140 ppm

-

CH carbon: δ ~50-60 ppm

-

CH₃ carbon: δ ~20-25 ppm

Biological Activity and Mechanisms of Action

α-Methylbenzyl isothiocyanate is known to exhibit chemopreventive properties, primarily through the induction of phase II detoxification enzymes.[1]

Induction of Phase II Enzymes

A study by Munday et al. (2008) demonstrated that α-Methylbenzyl isothiocyanate is a potent inducer of NAD(P)H:quinone acceptor oxidoreductase (NQO1) and glutathione S-transferases (GST) in rat tissues, with a pronounced effect in the urinary bladder.[3]

Quantitative Data on Phase II Enzyme Induction

| Tissue | Enzyme | Fold Induction over Control |

| Urinary Bladder | NQO1 | ~7.5 |

| GST | ~4.5 | |

| Duodenum | NQO1 | ~2.0 |

| GST | ~1.5 | |

| Jejunum | NQO1 | ~1.8 |

| GST | ~1.3 | |

| Ileum | NQO1 | ~1.5 |

| GST | ~1.2 |

Signaling Pathways

While specific studies on the signaling pathways modulated by α-Methylbenzyl isothiocyanate are limited, the mechanisms of action for isothiocyanates are generally well-understood and involve the modulation of key cellular signaling pathways such as Nrf2 and NF-κB, and the induction of apoptosis.

Isothiocyanates are known activators of the Nrf2-ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of cytoprotective genes, including NQO1 and GSTs.

Isothiocyanates can inhibit the pro-inflammatory NF-κB signaling pathway. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Isothiocyanates can inhibit the degradation of IκB, thereby preventing NF-κB activation.

References

- 1. S-(+)-α−Methylbenzyl Isothiocyanate - LKT Labs [lktlabs.com]

- 2. L-alpha-Methylbenzyl isothiocyanate | CAS#:24277-43-8 | Chemsrc [chemsrc.com]

- 3. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

(1-Isothiocyanatoethyl)benzene CAS 4478-92-6 overview

Biological Activity

The biological activities of (1-isothiocyanatoethyl)benzene are not as extensively studied as its structural isomer, phenethyl isothiocyanate (PEITC). However, based on the known activities of the isothiocyanate class of compounds, it is suggested to possess antimicrobial and chemopreventive properties.

Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate (PITC) | Escherichia coli | 1000 | |

| Phenyl isothiocyanate (PITC) | Staphylococcus aureus | 1000 | |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.9 - 110 |

Chemopreventive and Cytotoxic Activity

Isothiocyanates are well-documented as chemopreventive agents. Their mechanisms of action include the induction of phase II detoxification enzymes, which enhance the elimination of carcinogens, and the induction of apoptosis in cancer cells. This compound is reported to induce phase II enzymes in the urinary bladder in animal models. Specific cytotoxic concentrations (IC₅₀) for this compound are not available in the cited literature. For context, the cytotoxic activity of benzyl isothiocyanate (BITC) against a human breast cancer cell line is provided.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzyl isothiocyanate (BITC) | MCF-7 (Breast Cancer) | 23.4 |

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, the mechanisms of action for other aromatic isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are well-studied. It is plausible that this compound shares similar mechanisms. A key pathway involves the induction of cellular antioxidant and detoxification responses through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Putative Nrf2-ARE Signaling Pathway Activation

Isothiocyanates are known to react with sulfhydryl groups on the Nrf2 inhibitor protein, Keap1. This leads to a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including phase II detoxification enzymes.

Caption: Putative activation of the Nrf2-ARE pathway by this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound is an aromatic isothiocyanate with potential applications as an antimicrobial and chemopreventive agent. While its biological activities are not as well-characterized as other isothiocyanates, the available data on related compounds suggest that it likely shares similar mechanisms of action, including the modulation of cellular detoxification pathways like the Nrf2-ARE system. Further research is warranted to fully elucidate its biological and pharmacological properties. Specifically, future studies should focus on:

-

Determining the antimicrobial spectrum and MIC values against a broad range of clinically relevant microorganisms.

-

Evaluating its cytotoxic effects on various cancer cell lines to determine IC₅₀ values and its potential as an anticancer agent.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to confirm its mechanism of action.

Such studies will be crucial in assessing the therapeutic potential of this compound for drug development.

Disclaimer: This document is intended for research and informational purposes only. This compound should be handled with appropriate safety precautions in a laboratory setting.

An In-Depth Technical Guide to (1-Isothiocyanatoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isothiocyanatoethyl)benzene, also known as α-methylbenzyl isothiocyanate or 1-phenylethyl isothiocyanate, is an aromatic isothiocyanate with the chemical formula C₉H₉NS. As a structural isomer of the extensively studied phenethyl isothiocyanate (PEITC), it holds potential interest for research in medicinal chemistry and drug development. However, a comprehensive review of the scientific literature reveals a significant disparity in the extent of investigation between these two isomers. While PEITC is the subject of numerous studies detailing its potent anticancer and chemopreventive properties, this compound remains largely uncharacterized in terms of its biological activity. This technical guide aims to consolidate the currently available information on the chemical structure, synthesis, and spectroscopic properties of this compound. Furthermore, it will highlight the notable absence of in-depth biological studies on this compound, thereby identifying a significant knowledge gap and a potential avenue for future research.

Chemical Structure and Properties

This compound is characterized by a benzene ring attached to an ethyl group, which is in turn substituted with an isothiocyanate (-N=C=S) functional group at the alpha position. This chiral center means the compound can exist as two enantiomers, (R)-(+)-α-methylbenzyl isothiocyanate and (S)-(-)-α-methylbenzyl isothiocyanate, as well as a racemic mixture.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent | |

| Solubility | Soluble in organic solvents, limited solubility in water | |

| CAS Number (Racemate) | 4478-92-6 | [1] |

| CAS Number (R-enantiomer) | 24277-44-9 | |

| CAS Number (S-enantiomer) | 24277-43-8 | |

| Synonyms | α-Methylbenzyl isothiocyanate, 1-Phenylethyl isothiocyanate | [1] |

Synthesis

A general and facile one-pot synthesis for isothiocyanates from primary amines under aqueous conditions has been reported, which can be applied to the synthesis of this compound from 1-phenylethanamine.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the preparation of alkyl and aryl isothiocyanates.

Materials:

-

1-Phenylethanamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a mixture of 1-phenylethanamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over a period of 20-30 minutes at room temperature.

-

Stir the mixture for several hours until the complete conversion of the amine is confirmed by gas chromatography (GC).

-

Cool the reaction mixture to 0°C.

-

Add a solution of cyanuric chloride (10 mmol) in 15 mL of dichloromethane dropwise.

-

After the addition is complete, stir the mixture for another 30 minutes.

-

Basify the mixture to a pH >11 with 6 N NaOH.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography to obtain pure this compound.

This method has been reported to yield the desired product in high purity.

Spectroscopic Data

The characterization of this compound has been reported, providing key spectroscopic data for its identification.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.67 (d, J = 6.5 Hz, 3H), 4.91 (q, J = 6.5 Hz, 1H), 7.31–7.40 (m, 5H) | |

| IR (Neat) | 2090 cm⁻¹ (strong, characteristic -N=C=S stretch) | |

| Mass Spectrometry (EI) | m/z: 163 [M⁺, 6%], 105 (100%) |

Note on ¹³C NMR: The isothiocyanate carbon (-N=C =S) often exhibits a very broad or "silent" signal in ¹³C NMR spectra due to quadrupolar relaxation and the chemical shift anisotropy of the nitrogen atom. This can make its detection and assignment challenging.

Biological Activity: A Notable Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of research into the biological activity of this compound. While there is a general mention of α-methylbenzyl isothiocyanate inducing phase II enzymes in the urinary bladder of animal models, suggesting chemopreventive potential, detailed studies, quantitative data, and specific experimental protocols are conspicuously absent.

This stands in stark contrast to its structural isomer, phenethyl isothiocyanate (PEITC), which has been the subject of extensive research.

Comparative Overview: Phenethyl Isothiocyanate (PEITC)

PEITC has demonstrated potent anticancer and chemopreventive activities in numerous in vitro and in vivo studies. Its mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: PEITC has been shown to induce programmed cell death in various cancer cell lines.

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: PEITC can prevent the formation of new blood vessels that tumors need to grow.

-

Modulation of Signaling Pathways: It is known to affect key cellular signaling pathways involved in cancer development, such as NF-κB and MAPK.

The significant body of research on PEITC underscores the potential bioactivity of isothiocyanates. The structural difference between this compound and PEITC—the position of the isothiocyanate group on the ethyl chain—could lead to differences in their chemical reactivity, metabolic fate, and ultimately, their biological effects.

Future Directions and Conclusion

This compound is a readily synthesizable compound with defined chemical and spectroscopic properties. However, there is a clear and significant gap in the scientific literature regarding its biological activities. The extensive research on its isomer, PEITC, suggests that isothiocyanates are a promising class of compounds for drug development, particularly in oncology.

Therefore, future research should be directed towards:

-

In vitro screening: Assessing the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines.

-

Mechanistic studies: Investigating the effects of the compound on key cellular processes such as apoptosis, cell cycle, and relevant signaling pathways.

-

Comparative studies: Directly comparing the biological activities of this compound and PEITC to understand the structure-activity relationship related to the position of the isothiocyanate group.

-

Toxicological evaluation: Determining the safety profile of this compound.

References

An In-depth Technical Guide on the Discovery and History of Racemic 1-Phenylethyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 1-phenylethyl isothiocyanate, a chiral organosulfur compound, holds a distinct position in the landscape of synthetic chemistry and drug discovery. While its achiral isomer, 2-phenylethyl isothiocyanate (PEITC), has been extensively studied for its natural occurrence in cruciferous vegetables and its potent anti-cancer properties, the history and specific applications of the racemic 1-phenylethyl isomer are rooted in the foundational principles of organic synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical characterization of racemic 1-phenylethyl isothiocyanate, presenting key data, detailed experimental protocols, and logical workflows for the scientific community.

Discovery and Historical Context

The discovery of isothiocyanates as a class of compounds is intrinsically linked to the work of August Wilhelm von Hofmann in the mid-19th century. His extensive research into amines and their reactions laid the groundwork for the synthesis of "mustard oils," the common historical term for isothiocyanates, due to their pungent odor reminiscent of mustard seeds.

The primary historical method for the synthesis of isothiocyanates is the Hofmann mustard oil reaction . This reaction involves the treatment of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The first synthesis of racemic 1-phenylethyl isothiocyanate, while not explicitly dated in a singular discovery paper, would have followed this established methodology using racemic 1-phenylethylamine as the starting material. Early organic chemists systematically applied known reactions to new substrates, and the synthesis of this chiral isothiocyanate was a logical extension of Hofmann's work.

The starting material, racemic 1-phenylethylamine, was also a subject of significant interest in early stereochemistry, with methods for its resolution being developed to access its enantiopure forms. The synthesis of the racemic isothiocyanate was a crucial step in understanding the reactivity of this chiral amine.

Chemical Synthesis: Historical and Modern Methodologies

The synthesis of racemic 1-phenylethyl isothiocyanate is most classically achieved through the reaction of racemic 1-phenylethylamine with carbon disulfide. Over the years, various reagents have been employed to facilitate the decomposition of the intermediate dithiocarbamate salt.

Classical Method: The Hofmann Mustard Oil Reaction

The original Hofmann method typically involved the use of a heavy metal salt, such as lead nitrate or mercuric chloride, to induce the elimination of hydrogen sulfide from the dithiocarbamate intermediate.

Experimental Protocol: Hofmann Mustard Oil Reaction (Classical)

-

Formation of the Dithiocarbamate Salt: Racemic 1-phenylethylamine is dissolved in a suitable solvent, such as ethanol. An equimolar amount of carbon disulfide is added, followed by a base (e.g., aqueous ammonia or a tertiary amine like triethylamine) to facilitate the formation of the dithiocarbamate salt. The reaction is typically carried out at room temperature or with gentle cooling.

-

Decomposition to the Isothiocyanate: An aqueous solution of a heavy metal salt, such as lead nitrate, is added portion-wise to the solution of the dithiocarbamate salt. A precipitate of the metal sulfide (e.g., lead(II) sulfide) forms, and the isothiocyanate is liberated.

-

Workup and Isolation: The reaction mixture is then subjected to steam distillation to isolate the volatile 1-phenylethyl isothiocyanate. The distillate is extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Modern Synthetic Approaches

Concerns over the toxicity of heavy metal reagents led to the development of alternative methods for the decomposition of the dithiocarbamate intermediate. These modern approaches offer milder reaction conditions and higher yields.

Experimental Protocol: Acetyl Chloride-Mediated Synthesis [1]

-

Dithiocarbamate Formation: To a solution of racemic 1-phenylethylamine (1.0 eq) and triethylamine (3.0 eq) in anhydrous tetrahydrofuran (THF) cooled in an ice bath, carbon disulfide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes.

-

Decomposition: The mixture is cooled again in an ice bath, and acetyl chloride (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for an additional 15-30 minutes, monitoring for the consumption of the starting amine by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is quenched by the addition of 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-phenylethyl isothiocyanate.

Quantitative Data

The following table summarizes typical yields and physical properties for racemic 1-phenylethyl isothiocyanate obtained through various synthetic methods.

| Synthesis Method | Reagent for Decomposition | Typical Yield (%) | Boiling Point (°C/mmHg) | Refractive Index (n²⁰/D) |

| Hofmann Mustard Oil Reaction | Lead Nitrate | 60-75 | 118-120 / 15 | Not reported in early literature |

| Modern Amine Dithiocarbamoylation | Acetyl Chloride | ~90 | Not reported | Not reported |

| Modern Amine Dithiocarbamoylation | Tosyl Chloride | 85-95 | Not reported | Not reported |

Spectroscopic Characterization

Modern analytical techniques provide unambiguous characterization of racemic 1-phenylethyl isothiocyanate.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.05 (q, J=6.8 Hz, 1H, CH-NCS), 1.65 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 131.0 (N=C=S), 128.9, 128.0, 126.2, 56.5 (CH-NCS), 24.5 (CH₃) |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺, 48), 148 (100), 105 (95), 77 (50) |

Signaling Pathways and Biological Activity

It is crucial to distinguish the biological activity of racemic 1-phenylethyl isothiocyanate from its more extensively studied achiral isomer, 2-phenylethyl isothiocyanate (PEITC). The majority of research on anticancer signaling pathways has been conducted on PEITC.[2]

PEITC is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Its mechanisms of action involve the modulation of multiple signaling pathways, including:

-

Induction of Oxidative Stress: PEITC can increase intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

Inhibition of Phase I and Induction of Phase II Enzymes: It can modulate the activity of enzymes involved in the metabolism of carcinogens.[4][5]

-

Apoptosis Induction: PEITC can trigger apoptosis through both caspase-dependent and independent pathways.

While specific studies on the signaling pathways affected by racemic 1-phenylethyl isothiocyanate are less common, it is plausible that it shares some of the biological activities of its achiral isomer due to the presence of the reactive isothiocyanate functional group. However, the chirality at the benzylic position could influence its interaction with chiral biological targets, potentially leading to different efficacy or a distinct pharmacological profile. Further research is warranted to elucidate the specific biological effects of the individual enantiomers of 1-phenylethyl isothiocyanate.

Diagrams

References

(S)-(+)-α-Methylbenzyl Isothiocyanate: A Technical Guide to Potential Research Areas

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers Phenethyl Isothiocyanate (PEITC), a structurally similar compound to (S)-(+)-α-Methylbenzyl Isothiocyanate. Due to the limited specific data on (S)-(+)-α-Methylbenzyl Isothiocyanate, this guide leverages the wealth of information available for PEITC to outline potential research avenues, with the understanding that its similar structure likely confers comparable biological activities.

(S)-(+)-α-Methylbenzyl Isothiocyanate , an organosulfur compound belonging to the isothiocyanate class, holds significant potential for investigation in various biomedical fields. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are recognized for their chemopreventive and therapeutic properties.[1][2][3] This guide provides an in-depth overview of promising research areas, drawing parallels from the extensive studies on its close analog, Phenethyl Isothiocyanate (PEITC).

Core Research Areas

Cancer Chemoprevention and Therapy

A substantial body of evidence supports the potent anti-cancer effects of isothiocyanates, particularly PEITC.[1][2] Research indicates that these compounds can inhibit the initiation and progression of tumors through multiple mechanisms.[2] This makes cancer research a primary avenue for investigating (S)-(+)-α-Methylbenzyl Isothiocyanate.

Key Mechanisms of Action:

-

Induction of Apoptosis: PEITC has been shown to induce programmed cell death in various cancer cell lines, including prostate, ovarian, and pancreatic cancer.[4][5][6] This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[5]

-

Cell Cycle Arrest: Isothiocyanates can cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[4][6] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors.[3]

-

Inhibition of Angiogenesis: Suppression of new blood vessel formation is a critical mechanism for controlling tumor growth and metastasis.

-

Modulation of Signaling Pathways: PEITC is known to influence key signaling pathways implicated in cancer, such as MAPK, PI3K-Akt, and p53.[5][7]

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial properties against a range of pathogens, including bacteria and fungi.[8][9] This suggests a potential application for (S)-(+)-α-Methylbenzyl Isothiocyanate in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance. Aromatic isothiocyanates are thought to exert their antimicrobial effects by crossing bacterial membranes.[8]

Potential Research Focus:

-

Determination of Minimum Inhibitory Concentrations (MICs) against clinically relevant bacterial and fungal strains.

-

Investigation of synergistic effects with existing antibiotics.[10]

-

Elucidation of the mechanisms of antimicrobial action, which may involve disruption of cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. PEITC has been reported to possess anti-inflammatory properties, partly through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[11]

Quantitative Data Summary

The following tables summarize quantitative data for PEITC, which can serve as a benchmark for future studies on (S)-(+)-α-Methylbenzyl Isothiocyanate.

Table 1: In Vitro Efficacy of Phenethyl Isothiocyanate (PEITC) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |

| OVCAR-3 | Ovarian Cancer | 23.2 | Inhibition of proliferation, induction of apoptosis | [5] |

| MIAPaca2 | Pancreatic Cancer | ~10 | G2/M cell cycle arrest | [6] |

| DU 145 | Prostate Cancer | Not specified | G2/M phase arrest, apoptosis | [4] |

| Huh7.5.1 | Hepatocellular Carcinoma | Not specified | Inhibition of proliferation, migration, and invasion | [7] |

Table 2: Pharmacokinetic Parameters of Phenethyl Isothiocyanate (PEITC)

| Species | Dose | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t1/2) | Reference |

| Rats | 10-100 µmol/kg (oral) | 90-114% | 9.2 - 42.1 µM | Not specified | Not specified | [2][3] |

| Humans | 100g watercress | Not applicable | 928.5 ± 250 nM | 2.6 ± 1.1 h | 4.9 ± 1.1 h | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of (S)-(+)-α-Methylbenzyl Isothiocyanate for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with (S)-(+)-α-Methylbenzyl Isothiocyanate at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by PEITC

The following diagrams illustrate the signaling pathways known to be affected by PEITC, which are likely targets for (S)-(+)-α-Methylbenzyl Isothiocyanate as well.

References

- 1. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

Biological activity of substituted isothiocyanates

An In-depth Technical Guide on the Biological Activity of Substituted Isothiocyanates

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group –N=C=S.[1][2] They are primarily derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in abundance in cruciferous vegetables such as broccoli, cabbage, kale, and wasabi.[3][4][5] Upon plant tissue damage, the enzyme myrosinase is released and hydrolyzes glucosinolates into various products, with ITCs being the most significant.[6][7] The specific ITC formed depends on the side chain of the precursor glucosinolate; for example, glucoraphanin yields sulforaphane, while sinigrin produces allyl isothiocyanate.[4]

These compounds are highly reactive electrophiles that can interact with nucleophilic cellular components, particularly the thiol groups of cysteine residues in proteins, to form dithiocarbamates.[2][7] This reactivity is central to their diverse biological activities, which have garnered significant interest in the fields of pharmacology and drug development.[8] ITCs have been extensively studied for their potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][9][10] Their mechanisms of action are multifaceted, involving the modulation of numerous cell signaling pathways, including those related to detoxification, inflammation, apoptosis, and cell cycle regulation.[11][12][13] This guide provides a comprehensive overview of the biological activities of substituted isothiocyanates, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activity

The anticancer properties of ITCs are among their most well-documented biological effects.[2][14] Epidemiological studies have suggested an inverse relationship between the consumption of cruciferous vegetables and the risk of developing various cancers.[14] ITCs exert their antineoplastic effects through a variety of interconnected mechanisms.[11][13]

Mechanisms of Action:

-

Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I carcinogen-activating enzymes, such as cytochrome P450 (CYP) isoforms, preventing the conversion of pro-carcinogens into active carcinogens.[4][15] Concurrently, they are potent inducers of Phase II detoxification enzymes, including glutathione S-transferases (GSTs) and NAD(P)H: quinone oxidoreductase 1 (NQO1), which facilitate the elimination of carcinogens.[4][14] This induction is primarily mediated through the Nrf2-ARE pathway.

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells.[12] This is achieved through both intrinsic and extrinsic pathways, involving the downregulation of anti-apoptotic proteins like Bcl-2, upregulation of pro-apoptotic proteins like Bax, activation of caspases, and the release of cytochrome c from mitochondria.[13][16]

-

Cell Cycle Arrest: Various ITCs have been shown to arrest the cell cycle, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation.[12][17]

-

Inhibition of Angiogenesis: ITCs can suppress the formation of new blood vessels required for tumor growth by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF), often by targeting hypoxia-inducible factor (HIF) transcription factors.[13]

-

Epigenetic Modulation: Certain ITCs, such as sulforaphane, can inhibit histone deacetylase (HDAC) activity.[4] This leads to changes in chromatin structure and gene expression, including the re-expression of tumor suppressor genes.

Signaling Pathway: ITC-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by isothiocyanates.

Quantitative Data: Anticancer Activity

| Isothiocyanate | Cancer Cell Line | Biological Effect | Concentration / IC50 | Reference |

| Phenethyl Isothiocyanate (PEITC) | Cervical Cancer Cells | Induces oxidative damage and apoptosis | Not specified | [9] |

| Benzyl Isothiocyanate (BITC) | Cisplatin-resistant Oral Cancer | Induces ROS and Ca2+ release, leading to apoptosis | Not specified | [8] |

| Sulforaphane (SFN) | A375 Melanoma Stem Cells (in vivo) | Inhibited tumor growth | 10 µmol/kg body weight | [2] |

| Phenylhexyl Isothiocyanate (PHI) | Leukemic T-cells | Reduces DNMT1 and 3B activity | 5 - 40 µM | [2] |

| Brefeldin A-ITC Derivative (6) | HeLa (Cervical Cancer) | Antiproliferative activity | IC50 = 1.84 µM | [18] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the development of numerous diseases, including cancer and cardiovascular disorders.[4] ITCs exhibit potent anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response.[5][19]

Mechanisms of Action:

-

Inhibition of NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB and subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Many ITCs, including sulforaphane, can prevent the degradation of IκB, thereby inhibiting NF-κB activation.[4][19]

-

Downregulation of Pro-inflammatory Mediators: Through NF-κB inhibition and other mechanisms, ITCs suppress the expression and production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][19]

-

Activation of Nrf2 Pathway: As detailed in the antioxidant section, the Nrf2 pathway also plays a role in anti-inflammation. Heme oxygenase-1 (HO-1), an Nrf2 target gene, has potent anti-inflammatory effects.[9]

Signaling Pathway: NF-κB Inhibition by ITCs

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Quantitative Data: Anti-inflammatory Activity

| Isothiocyanate | System/Enzyme | Biological Effect | Concentration / Inhibition | Reference |

| Phenyl isothiocyanate | Human COX-2 | Enzyme inhibition | ~99% inhibition at 50 µM | [20] |

| 3-Methoxyphenyl isothiocyanate | Human COX-2 | Enzyme inhibition | ~99% inhibition at 50 µM | [20] |

| Moringa isothiocyanates | Human renal HK-2 cells | Upregulation of Nrf2 gene expression | 1.25–5 µM | [9] |

Antimicrobial Activity

ITCs exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, including human pathogens and food spoilage organisms.[1][3][6] This has led to their investigation as natural food preservatives and potential alternatives or adjuncts to conventional antibiotics.[1][3]

Mechanisms of Action:

The antimicrobial effects of ITCs are linked to their electrophilic nature. They can readily react with sulfhydryl groups of proteins and small molecules like glutathione, disrupting cellular functions.[1] Key mechanisms include:

-

Membrane Damage: ITCs can disrupt the integrity of cellular membranes, leading to the loss of essential ions and molecules.[6]

-

Enzyme Inhibition: By binding to essential enzymes, ITCs can inhibit critical metabolic pathways.

-

Oxidative Stress: ITCs can induce the production of reactive oxygen species (ROS) in microbial cells.

-

Inhibition of Toxin Production: Some ITCs have been shown to inhibit the production of toxins, such as the Shiga toxin from E. coli.[6]

Generally, aromatic ITCs like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are more potent antimicrobials than aliphatic ITCs like allyl isothiocyanate (AITC).[3] Gram-negative bacteria have been observed to be more sensitive to ITCs than Gram-positive bacteria.[3]

Quantitative Data: Antimicrobial Activity

| Isothiocyanate | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Benzyl ITC (BITC) | Methicillin-Resistant S. aureus (MRSA) | Bactericidal | 2.9 - 110 µg/mL | [21] |

| Allyl ITC (AITC) | Campylobacter jejuni | Bactericidal | 50 - 200 µg/mL | [22] |

| Benzyl ITC (BITC) | Campylobacter jejuni | Bactericidal | 1.25 - 5 µg/mL | [22] |

| General ITCs | Gram-positive & Gram-negative bacteria | Inhibitory | 0.02 - 200 mg/L | [3] |

Antioxidant Activity

While ITCs can act as pro-oxidants at high concentrations to induce apoptosis in cancer cells, at physiological concentrations they primarily function as indirect antioxidants.[10][19] They enhance the endogenous antioxidant defense systems of the cell rather than scavenging free radicals directly.

Mechanisms of Action:

The primary mechanism for the antioxidant effect of ITCs is the activation of the Nrf2-Keap1 pathway.[4][14]

-

Nrf2 Activation: In the cytoplasm, the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 facilitates the degradation of Nrf2. ITCs, being electrophiles, can react with cysteine residues on Keap1, causing a conformational change that leads to the release of Nrf2.

-

ARE-Mediated Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[4] This upregulates the expression of Phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NQO1, GSTs, and thioredoxin.[4][14]

Signaling Pathway: Nrf2-Keap1 Activation by ITCs

Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.

Experimental Protocols

Evaluating the biological activity of ITCs requires a range of standardized and specialized experimental procedures.

Protocol 1: Extraction and Quantification of Isothiocyanates

This protocol outlines a general workflow for extracting ITCs from plant material and quantifying them, based on methods described in the literature.[23][24]

Caption: General experimental workflow for ITC extraction and analysis.

-

Sample Preparation: Fresh or freeze-dried plant material is homogenized in a buffer (e.g., phosphate buffer, pH 7.0) to ensure complete tissue disruption, which allows the myrosinase enzyme to come into contact with its glucosinolate substrates.[23]

-

Enzymatic Hydrolysis: The homogenate is incubated, typically at a controlled temperature (e.g., 30-50°C), for a specific duration (e.g., 3-4 hours) to allow for the complete conversion of glucosinolates to ITCs.[23][25]

-

Extraction: The ITCs are extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate. The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The organic layer containing the ITCs is collected.

-

Analysis by Chromatography: The extracted ITCs are often analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[24][26]

-

GC-MS: Suitable for volatile ITCs. The sample is injected into the GC, separated based on boiling point, and detected by a mass spectrometer.

-

HPLC-UV/MS: Because many ITCs lack a strong chromophore for UV detection, they are often derivatized before analysis. A common method involves derivatization with N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol.[24][25] The derivatives can then be separated by HPLC and detected by UV or mass spectrometry (LC-MS).[24]

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test ITC (e.g., BITC) is serially diluted in a 96-well microtiter plate using the broth as the diluent. This creates a range of decreasing ITC concentrations across the wells.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum, no ITC) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the ITC at which no visible growth is observed. A viability indicator like resazurin may be used to aid in visualization.[21]

Protocol 3: Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment with an ITC.[25]

-

Cell Culture and Treatment: A cancer cell line (e.g., HepG2) is cultured in a 6-well plate. Once the cells reach a suitable confluency, they are treated with various concentrations of the test ITC for a specified time (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and a viability dye like Propidium Iodide (PI).

-

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is lost.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

Substituted isothiocyanates are a promising class of bioactive compounds with a remarkable range of therapeutic potential. Their ability to modulate multiple critical signaling pathways, including Nrf2/Keap1 and NF-κB, underpins their potent anticancer, anti-inflammatory, and antioxidant effects. The quantitative data summarized herein highlights the efficacy of various ITCs at micromolar concentrations, reinforcing their potential for drug development.

While in vitro and in vivo evidence is strong, further research is required.[27] Key areas for future investigation include:

-

Clinical Trials: More robust clinical trials are needed to translate the promising preclinical findings into human applications and to establish effective, safe dosages.[27]

-

Bioavailability and Metabolism: Understanding the bioavailability and metabolic fate of different ITCs is crucial for optimizing their therapeutic delivery and efficacy.[3]

-

Structure-Activity Relationships: Further synthesis and evaluation of novel ITC analogs could lead to the development of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8][28]

-

Synergistic Combinations: Investigating the synergistic effects of ITCs with conventional chemotherapeutic drugs may lead to more effective combination therapies that could reduce drug resistance and toxicity.[12][27]

The continued exploration of isothiocyanates holds significant promise for the development of novel strategies for the prevention and treatment of a wide range of human diseases.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. anti-inflammatory-therapeutic-mechanisms-of-isothiocyanates-insights-from-sulforaphane - Ask this paper | Bohrium [bohrium.com]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 13. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 23. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 25. Isolation, Identification, and Antitumor Activities of Glucosinolates and Isothiocyanates in Chinese Cabbage Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

(1-Isothiocyanatoethyl)benzene: A Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

(1-Isothiocyanatoethyl)benzene, more commonly known as Phenethyl isothiocyanate (PEITC), is a naturally occurring isothiocyanate found in cruciferous vegetables. It has garnered significant attention in the scientific community for its potential as a chemopreventive and therapeutic agent against various cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of PEITC, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

PEITC exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and activating the Nrf2-mediated antioxidant response. It also modulates other critical signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are often dysregulated in cancer.

Data Presentation: In Vitro Efficacy of PEITC

The cytotoxic effect of PEITC has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Breast Cancer | 8 | 24 | [1] |

| MDA-MB-231 | Breast Cancer | 4 | 72 | [1] |

| MCF-7 | Breast Cancer | 14 | 24 | [1] |

| MCF-7 | Breast Cancer | 5 | 72 | [1] |

| OVCAR-3 | Ovarian Cancer | 23.2 | Not Specified | [2] |

| Huh7.5.1 | Hepatocellular Carcinoma | 29.6 | 48 | [3] |

Signaling Pathways Modulated by PEITC

Apoptosis Induction

PEITC is a potent inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

Cell Cycle Arrest

PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints, depending on the cell type. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Nrf2 Signaling Pathway Activation

PEITC is a well-established activator of the Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress. PEITC reacts with cysteine residues on Keap1, a negative regulator of Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of various antioxidant and detoxification enzymes.[4][5]

MAPK, PI3K/Akt, and NF-κB Signaling Pathways

PEITC also influences other key signaling pathways implicated in cancer progression. It has been shown to activate pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival PI3K/Akt and NF-κB signaling cascades.[2][6][7][8][9] The modulation of these pathways contributes to the overall anticancer effects of PEITC.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the mechanism of action of PEITC.

Cell Viability Assay

Purpose: To determine the cytotoxic effect of PEITC on cancer cells and to calculate the IC50 value.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PEITC (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve fitting software.

Western Blot Analysis

Purpose: To analyze the expression levels of specific proteins involved in the signaling pathways modulated by PEITC.

Protocol:

-

Treat cells with the desired concentrations of PEITC for the indicated times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2 (typically at 1:1000 dilution).

-

Cell Cycle: Cyclin D1, CDK4, p21, p27 (typically at 1:1000 dilution).

-

Nrf2 Pathway: Nrf2, Keap1, HO-1 (typically at 1:1000 dilution).[4][5]

-

MAPK Pathway: Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK (typically at 1:1000 dilution).[2][6][8]

-

PI3K/Akt Pathway: Phospho-Akt, Akt, PI3K (typically at 1:1000 dilution).[7]

-

NF-κB Pathway: p65, IκBα (typically at 1:1000 dilution).[6]

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.[6]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Purpose: To determine the distribution of cells in different phases of the cell cycle after PEITC treatment.

Protocol:

-

Treat cells with PEITC at various concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

Apoptosis Assay by Annexin V/PI Staining

Purpose: To quantify the percentage of apoptotic and necrotic cells following PEITC treatment.

Protocol:

-

Treat cells with PEITC for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-negative and PI-negative cells are considered live cells.

-

Annexin V-positive and PI-negative cells are early apoptotic cells.

-

Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of PEITC.

References

- 1. Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the Impact of Xanthohumol and Phenethyl Isothiocyanate and Their Combination on Nrf2 and NF-κB Pathways in HepG2 Cells In Vitro and Tumor Burden In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenethyl Isothiocyanate (PEITC) and Benzyl Isothiocyanate (BITC) Inhibit Human Melanoma A375.S2 Cell Migration and Invasion by Affecting MAPK Signaling Pathway In Vitro | Anticancer Research [ar.iiarjournals.org]